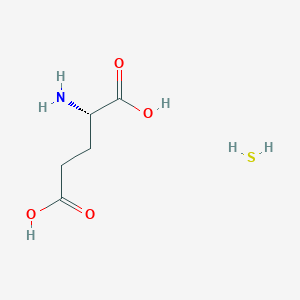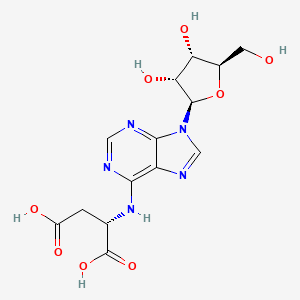![molecular formula C27H34ClNO4 B8144444 [(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B8144444.png)
[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P11149 is a potent, competitive, and selective inhibitor of acetylcholinesterase (AChE). It is a derivative of galanthamine and demonstrates central cholinergic activity, behavioral efficacy, and safety. P11149 is primarily studied for its potential therapeutic applications in treating Alzheimer’s disease by inhibiting the degradation of acetylcholine, thereby increasing its concentration in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
P11149 is synthesized as a derivative of galanthamine. The synthetic route involves the modification of the galanthamine structure to enhance its inhibitory activity against acetylcholinesterase. The specific reaction conditions and reagents used in the synthesis of P11149 are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of P11149 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its chemical integrity and efficacy. The production process includes purification steps to achieve a purity level of 99.23% .
Chemical Reactions Analysis
Types of Reactions
P11149 undergoes various chemical reactions, including:
Oxidation: P11149 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different pharmacological properties.
Substitution: P11149 can undergo substitution reactions where specific functional groups are replaced with other groups to modify its activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of P11149 with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications and efficacy .
Scientific Research Applications
P11149 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Investigated for its effects on neural cells and its potential to enhance cognitive function.
Medicine: Primarily studied for its therapeutic potential in treating Alzheimer’s disease by increasing acetylcholine levels in the brain.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological disorders .
Mechanism of Action
P11149 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, P11149 increases the concentration of acetylcholine in the brain, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparison with Similar Compounds
Similar Compounds
Galanthamine: The parent compound of P11149, also an acetylcholinesterase inhibitor.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
Uniqueness of P11149
P11149 is unique due to its high selectivity and potency as an acetylcholinesterase inhibitor. It demonstrates central cholinergic activity and behavioral efficacy, making it a promising candidate for therapeutic applications in neurological disorders. Additionally, P11149 has a favorable safety profile and can penetrate the blood-brain barrier, enhancing its effectiveness in treating central nervous system conditions .
Properties
IUPAC Name |
[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4.ClH/c1-28-7-6-27-5-4-20(29)11-22(27)32-24-21(3-2-19(15-28)23(24)27)31-25(30)26-12-16-8-17(13-26)10-18(9-16)14-26;/h2-5,16-18,20,22,29H,6-15H2,1H3;1H/t16?,17?,18?,20-,22-,26?,27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVVAIJLAXRRL-COWQPDHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC(=O)C56CC7CC(C5)CC(C7)C6)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC(=O)C56CC7CC(C5)CC(C7)C6)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
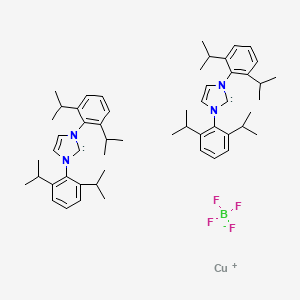
![6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B8144376.png)
![[4-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]carbamoyl]phenyl]boronic acid](/img/structure/B8144384.png)
![4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid](/img/structure/B8144385.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B8144386.png)
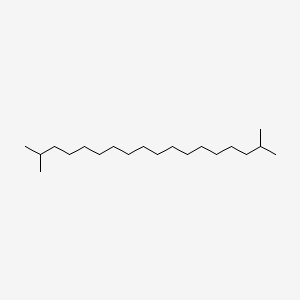
![3-Fluoro-4-[2-[2-(2-methylimidazol-1-yl)pyridin-4-yl]oxyethoxy]benzonitrile](/img/structure/B8144400.png)
![methyl 2-[4-[2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylethyl]piperidin-1-yl]acetate](/img/structure/B8144408.png)
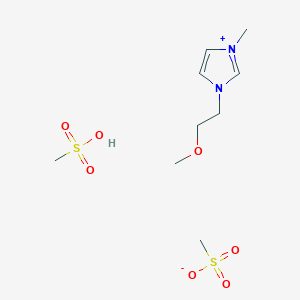
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-6-vinyl-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8144431.png)
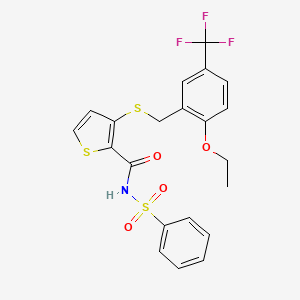
![3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide](/img/structure/B8144457.png)
